![molecular formula C16H13N3O6 B5748794 N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748794.png)
N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHNB is a nitrobenzylidene derivative of carbonyl hydrazide, and its unique chemical structure has made it a promising candidate for several scientific studies.
Mechanism of Action
N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a colored species. The colored species can be converted back to the original form upon exposure to visible light. This reversible reaction is the basis for the photochromic properties of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Biochemical and Physiological Effects
N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The unique chemical structure of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide makes it a promising candidate for several scientific studies. Its reversible photochromic properties make it an ideal candidate for use in optical data storage devices. However, the synthesis of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex and time-consuming process, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential direction is the development of new synthetic methods to improve the yield and purity of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Another direction is the study of the potential applications of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the field of medicine, particularly in the treatment of oxidative stress-related diseases. Additionally, the use of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a fluorescent probe for the detection of metal ions is an area that requires further investigation. Overall, the unique properties of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide make it a promising candidate for several scientific studies, and further research is needed to fully understand its potential applications.
In conclusion, N-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, or N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and reversible photochromic properties make it an ideal candidate for use in optical data storage devices. N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential biochemical and physiological effects, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction between 5-hydroxy-2-nitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the formation of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in high yield and purity.
Scientific Research Applications
N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields of science. One of the most significant applications of N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is in the field of photochemistry, where it is used as a photochromic compound. N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exhibits reversible photochromism, which makes it an ideal candidate for use in optical data storage devices.
properties
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-11-5-6-12(19(22)23)10(7-11)8-17-18-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15,20H,9H2,(H,18,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRAXKQMGOZNU-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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